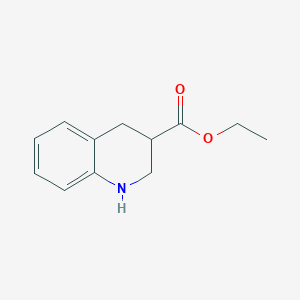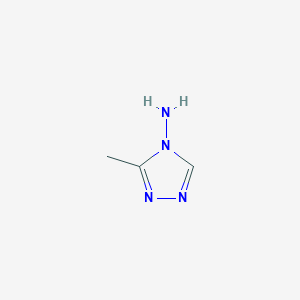
3-メチル-4H-1,2,4-トリアゾール-4-アミン
概要
説明
3-Methyl-4H-1,2,4-triazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions .
科学的研究の応用
3-Methyl-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development . Additionally, it is used in the development of new materials with unique properties for industrial applications .
作用機序
Target of Action
3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has been studied for its antimicrobial properties . It has shown promising activity against bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains like Aspergillus niger and Candida albicans . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these microorganisms that are essential for their growth and survival.
Mode of Action
It’s known that triazole compounds often work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the microorganism .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4H-1,2,4-triazol-4-amine are likely related to the synthesis of ergosterol in fungi. By inhibiting the enzyme involved in the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol, leading to alterations in the cell membrane that result in increased permeability and leakage of essential cellular components .
Result of Action
The result of the action of 3-Methyl-4H-1,2,4-triazol-4-amine is the inhibition of growth and proliferation of certain bacteria and fungi. By disrupting the integrity of the cell membrane through the inhibition of ergosterol synthesis, the compound causes the death of these microorganisms, thereby exerting its antimicrobial effect .
生化学分析
Biochemical Properties
3-Methyl-4H-1,2,4-triazol-4-amine, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the unique structure of the triazole ring, which allows for hydrogen-bonding and dipole interactions with biological receptors
Cellular Effects
Given the broad biological activities of triazoles, it can be hypothesized that 3-Methyl-4H-1,2,4-triazol-4-amine may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Methyl-4H-1,2,4-triazol-4-amine in laboratory settings. Studies on related triazole compounds suggest that they exhibit good thermal stability , which may suggest similar stability for 3-Methyl-4H-1,2,4-triazol-4-amine
Metabolic Pathways
Given the broad biological activities of triazoles, it is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
準備方法
The synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine typically involves multistep synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions . Industrial production methods often involve the use of base-assisted reactions to facilitate the formation of intermediates, followed by cyclization and dehydration processes . The reaction conditions usually require specific temperatures and solvents to ensure the desired product yield and purity .
化学反応の分析
3-Methyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding triazole oxides, while substitution reactions can introduce different functional groups onto the triazole ring .
類似化合物との比較
3-Methyl-4H-1,2,4-triazol-4-amine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications . The unique methyl group in 3-Methyl-4H-1,2,4-triazol-4-amine contributes to its distinct chemical reactivity and interaction with biological targets .
特性
IUPAC Name |
3-methyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



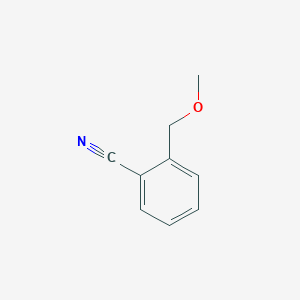
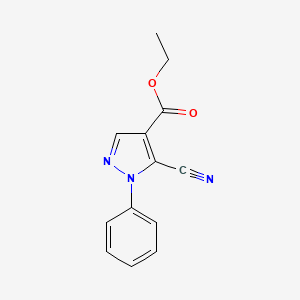

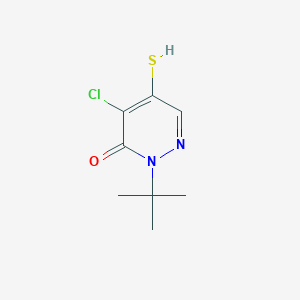
![3-[3-Acetyl-4-[[(RS)-oxiranyl]-methoxy]phenyl]-1,1-diethylurea](/img/structure/B1610560.png)

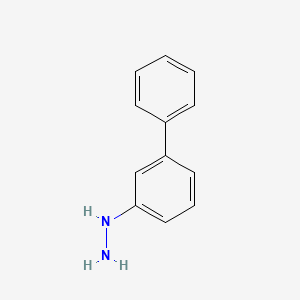
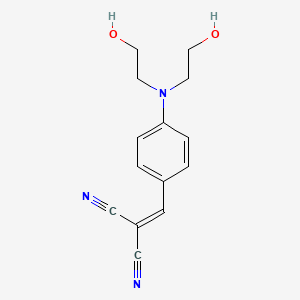
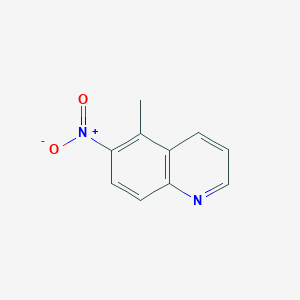

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)
